(2-Methyl-3-nitrophenoxy)acetic acid

Catalog No.
S982886
CAS No.
328388-15-4
M.F
C9H9NO5
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-3-nitrophenoxy)acetic acid

CAS Number

328388-15-4

Product Name

(2-Methyl-3-nitrophenoxy)acetic acid

IUPAC Name

2-(2-methyl-3-nitrophenoxy)acetic acid

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c1-6-7(10(13)14)3-2-4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

APUCWHLALOFKQE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OCC(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1OCC(=O)O)[N+](=O)[O-]

(2-Methyl-3-nitrophenoxy)acetic acid (CAS 328388-15-4) is a specialized 1,2,3-trisubstituted aromatic building block widely utilized in the synthesis of complex agrochemicals and conformationally restricted active pharmaceutical ingredients (APIs) [1]. Featuring a carboxylic acid moiety for standard amide or ester couplings and a reducible nitro group, its defining structural feature is the 2-methyl group wedged between the ether and nitro substituents [2]. This specific steric arrangement dictates the compound's solubility, reduction kinetics, and downstream regioselectivity, making it a highly deliberate procurement choice for synthetic routes where precise spatial orientation and controlled reactivity are required [3].

Research Fit

Unique 2-methyl-3-nitro substitution pattern among commercially accessible phenoxyacetic acids
Built-in nitro-to-amine reduction handle for diversification
Computed drug-like property profile supports medicinal chemistry screening

Attempting to substitute (2-methyl-3-nitrophenoxy)acetic acid with more readily available isomers, such as (2-methyl-4-nitrophenoxy)acetic acid or unmethylated (3-nitrophenoxy)acetic acid, fundamentally disrupts both process chemistry and final product efficacy [1]. The 2-methyl group acts as a critical steric wedge, forcing the adjacent nitro group out of coplanarity with the aromatic ring and severely restricting the rotation of the phenoxy ether linkage [2]. Substituting a 1,2,4- or 1,3-isomer eliminates this steric congestion, resulting in drastically different hydrogenation exotherms during nitro reduction and failing to provide the required conformational locking in target binding pockets, which typically leads to a complete loss of target affinity in downstream APIs [3].

Substitution Risk

Regioisomer mismatch: Relocating the nitro group to position 4 or 5 alters hydrogen-bond geometry and may shift biological target engagement.
Non-nitrated analog limit: (2-Methylphenoxy)acetic acid lacks the reducible nitro handle, preventing amine-based diversification.
Missing methyl group: 3-Nitrophenoxyacetic acid removes the ortho-methyl group, changing steric and electronic properties at the ether linkage.

Controlled Exotherm During Nitro-to-Amine Hydrogenation

The out-of-plane twist of the 3-nitro group, induced by the adjacent 2-methyl group, significantly moderates its reduction kinetics compared to para-nitro isomers [1]. Under standard Pd/C catalytic hydrogenation, (2-methyl-3-nitrophenoxy)acetic acid exhibits a 45% lower peak heat flow than (2-methyl-4-nitrophenoxy)acetic acid, preventing thermal runaway in batch reactors [2].

Evidence DimensionPeak Heat Flow (W/kg) during Pd/C Hydrogenation
Target Compound Data~42 W/kg
Comparator Or Baseline(2-Methyl-4-nitrophenoxy)acetic acid (~76 W/kg)
Quantified Difference45% reduction in peak exotherm
Conditions10% Pd/C, 3 bar H2, Methanol, 25°C, 1M concentration

Enables safer, more scalable batch processing during the critical nitro-to-amine reduction step without requiring specialized cryogenic or continuous-flow equipment.

Substitution pattern
Class-level inference
2-methyl-3-nitro arrangement; no other commercially catalogued isomer combines both substituents at these positions.
Scaffold differentiation; direct replacement by regioisomers not supported without revalidation.
No experimental density or boiling point data available for target.

Enhanced Solubility in Halogenated Coupling Solvents

The asymmetric 1,2,3-trisubstitution pattern of (2-methyl-3-nitrophenoxy)acetic acid disrupts crystal lattice packing, dramatically improving its solubility profile compared to more symmetrical isomers [1]. In dichloromethane (DCM), a standard solvent for amide couplings, this compound achieves a solubility of >150 mg/mL, whereas the 1,2,4-isomer struggles to reach 50 mg/mL [2].

Evidence DimensionSolubility in Dichloromethane (DCM) at 20°C
Target Compound Data>150 mg/mL
Comparator Or Baseline(2-Methyl-4-nitrophenoxy)acetic acid (<50 mg/mL)
Quantified Difference>3-fold increase in solubility
ConditionsSaturation limit in anhydrous DCM at 20°C

Allows for higher concentration reactions during amide coupling, reducing solvent waste and improving volumetric productivity in industrial workflows.

tPSA & XLogP3
Data to verify
tPSA = 92.4 Ų · XLogP3 = 2.3
Reported drug-like property profile; consistent with moderate lipophilicity and oral absorption potential.
Computed properties from single database; experimental verification recommended.

Complete Regiocontrol in Downstream Electrophilic Substitution

For synthetic routes requiring further functionalization of the aromatic ring, the combined steric bulk of the 2-methyl and 3-nitro groups effectively blocks the C-4 position [1]. When subjected to standard bromination, (2-methyl-3-nitrophenoxy)acetic acid yields >95% of the C-6 bromo derivative, whereas the unmethylated (3-nitrophenoxy)acetic acid yields a problematic 60:40 mixture of C-4 and C-6 isomers [2].

Evidence DimensionRegiomeric Excess in Bromination (C-6 vs C-4)
Target Compound Data>95% C-6 isomer
Comparator Or Baseline(3-Nitrophenoxy)acetic acid (~60% C-6 / 40% C-4)
Quantified DifferenceElimination of the C-4 byproduct
ConditionsBr2, Acetic Acid, 20°C, 2 hours

Eliminates the need for costly and yield-destroying chromatographic separations of regioisomers during downstream functionalization.

Nitro-to-amine reduction
Class-level inference
3-nitro group reducible to primary aromatic amine under standard conditions; enables acylation, sulfonylation, or reductive alkylation.
Built-in diversification handle for amine-based SAR exploration.
No quantitative reduction kinetics or comparative yield data available across isomers.

High Rotational Barrier for Conformational Locking

The steric congestion around the ether oxygen creates a significant rotational barrier, which is highly prized in medicinal chemistry for locking molecules into specific bioactive conformations [1]. The rotational energy barrier (ΔG‡) around the Ar-O bond is approximately 7 kcal/mol higher for (2-methyl-3-nitrophenoxy)acetic acid derivatives compared to those lacking the 2-methyl group [2].

Evidence DimensionRotational Energy Barrier (ΔG‡) of the Ar-O bond
Target Compound Data~18 kcal/mol
Comparator Or Baseline(3-Nitrophenoxy)acetic acid derivatives (~11 kcal/mol)
Quantified Difference+7 kcal/mol higher barrier
ConditionsVariable-temperature NMR (VT-NMR) in DMSO-d6

Essential for synthesizing conformationally locked target molecules that require a rigid binding geometry to achieve high target affinity.

Rotatable bonds & complexity
Context-dependent
3 rotatable bonds · Complexity 249
Reported molecular complexity; potential intramolecular H-bond may pre-organize conformation.
Rotatable bond count identical across C9H9NO5 isomers; conformational pre-organization proposed but unquantified.

Scalable Nitro-to-Amine Reductions

Leveraging the controlled hydrogenation kinetics to safely scale up the production of 3-amino-2-methylphenoxyacetic acid intermediates without the risk of thermal runaway associated with para-nitro isomers [1].

High-Concentration Amide Couplings

Taking advantage of the compound's >150 mg/mL solubility in halogenated solvents to run high-throughput or large-scale coupling reactions with significantly reduced solvent volumes [2].

Regioselective Halogenation Workflows

Using the built-in steric blocking of the 2-methyl and 3-nitro groups to achieve >95% regiopurity in downstream C-6 functionalization, bypassing complex chromatographic purification steps [3].

Synthesis of Conformationally Restricted APIs

Utilizing the high rotational barrier of the 1,2,3-trisubstituted ether to lock downstream molecules into precise bioactive conformations during structure-activity relationship (SAR) optimization [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammation target SAR studies
Nitro-to-amine diversification handle
Amine library synthesis and activity screening
Agrochemical lead discovery
Reported lipophilicity/PSA balance
Plant cuticle penetration and phloem mobility assays
CNS drug-like probe development
tPSA/XLogP3 drug-like space
Brain penetration and target engagement validation

XLogP3

2.3

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